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Introduction

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells
activate to detect and repair DNA lesions, thereby maintaining genomic integrity. A key player in
the DDR is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that
Is central to the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for
repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] In many cancers, the
upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as
radiotherapy and certain chemotherapies.[1] Consequently, the inhibition of DNA-PK has
emerged as a promising therapeutic strategy to sensitize cancer cells to these treatments.[1]

BAY-8400 is a novel, potent, and selective small molecule inhibitor of DNA-PK that has
demonstrated significant potential in preclinical studies.[1][4] Developed by Bayer, this orally
active compound has been shown to synergistically enhance the efficacy of targeted alpha
therapies, a form of radiotherapy.[1][4][5] This technical guide provides a comprehensive
overview of BAY-8400, including its biochemical and cellular activities, selectivity profile,
pharmacokinetic properties, and detailed methodologies for key experimental assays.
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Parameter Assay Cell Line IC50 (nM) Reference
DNA-PK Biochemical (TR-
- 81 (1161718l
Inhibition FRET)
o HT-144 (ATM-
yH2AX Inhibition  Cellular ) 69 [1][4]
negative)
Antiproliferative
o Cellular HT-29 2540 [1]
Activity
Antiproliferative
Activity (+ Cellular HT-29 358 [1]
Bleomycin)
Selectivity Profile of BAY-8400
. . Selectivity vs.
. Biochemical Cellular IC50
Kinase DNA-PK Reference
IC50 (nM) (nM) . .
(Biochemical)
DNA-PK 81 69 (YH2AX) 1x [1][6]
>1000 (pAKT
PI3KPB 117 1.4x [1][6]
Ser473)
>2300 (pCHK1
ATR 394 4.9x [1][6]
Ser345)
mTOR 1910 23.6x [1][6]
ATM 19300 >238x [1][6]

In Vitro and In Vivo Pharmacokinetic Properties of BAY-

8400
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Parameter Species Value Units Reference

Blood Clearance

Rat 2.2 L/h/k 1][4
) g [1][4]
Blood Clearance
Mouse 8.1 L/h/kg [11[4]
(V)
Volume of
o Rat 1.8 L/kg [1][4]
Distribution (1V)
Volume of
o Mouse 3.7 L/kg [11[4]
Distribution (1V)
Half-life (IV) Rat 0.84 h [1][4]
Half-life (IV) Mouse 0.68 h [11[4]
Oral
) o Rat 22 % [1][4]
Bioavailability
Oral Half-life Rat 4 h [1][4]
Plasma Protein
o Mouse 49 % [1][4]
Binding (fu)
Aqueous
Solubility (pH - 99 mg/L [1][4]
6.5)
Caco-2
Permeability - 305 nm/s [1][4]
(Papp A-B)
Caco-2 Efflux
. 0.7 - [1]14]
Ratio

In Vivo Efficacy of BAY-8400 in Combination with PSMA-
TTC BAY 2315497

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00762
https://www.researchgate.net/publication/354104486_BAY-8400_A_Novel_Potent_and_Selective_DNA-PK_Inhibitor_which_Shows_Synergistic_Efficacy_in_Combination_with_Targeted_Alpha_Therapies
https://www.benchchem.com/product/b15607144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Treatment Group Dosing Regimen TICarea Reference

Vehicle Control Daily oral gavage - [1]

Single IV injection
Isotype Control-TTC 0.79 [1]
(150 kBa/kg)

BAY-8400 Daily oral gavage (150

0.76 [1]
Monotherapy mg/kg)
PSMA-TTC BAY Single IV injection

0.38 [1]

2315497 Monotherapy (150 kBqg/kg)

Daily oral gavage (150
mg/kg) + Single IV 0.22 [1]
injection (150 kBqg/kg)

BAY-8400 + PSMA-
TTC BAY 2315497

Experimental Protocols
Biochemical DNA-PK Kinase Assay (TR-FRET)

This protocol is adapted from standard time-resolved fluorescence resonance energy transfer
(TR-FRET) kinase assays.[9][10][11][12][13]

Materials:

¢ Recombinant human DNA-PK enzyme

o DNA-PK substrate peptide (e.g., a p53-derived peptide)
o ATP

 BAY-8400

o Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35, 1 mM
DTT)

o Europium-labeled anti-phospho-substrate antibody (Donor)

 Allophycocyanin (APC)-labeled streptavidin (Acceptor)
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384-well low-volume microplates

TR-FRET plate reader

Procedure:

Prepare serial dilutions of BAY-8400 in DMSO and then dilute in Assay Buffer.

Add 2.5 L of the diluted BAY-8400 or vehicle control (DMSO) to the wells of a 384-well
plate.

Add 2.5 pL of DNA-PK enzyme solution to each well.

Initiate the kinase reaction by adding 5 pL of a solution containing the substrate peptide and
ATP (at a concentration close to the Km for ATP) to each well.

Incubate the plate at room temperature for 60 minutes.
Stop the reaction by adding 5 pL of a stop solution containing EDTA.

Add 5 pL of the detection mix containing the Europium-labeled antibody and APC-labeled
streptavidin.

Incubate the plate at room temperature for 60 minutes, protected from light.

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission
at ~615 nm and ~665 nm).

Calculate the ratio of the acceptor and donor emission signals and plot the results against
the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.

Cellular yH2AX Assay for DNA Damage

This protocol is a generalized procedure for measuring the phosphorylation of H2AX at Ser139
(YH2AX), a marker of DNA double-strand breaks.[14][15][16][17][18]

Materials:

HT-144 (ATM-negative) or other suitable cancer cell line
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 BAY-8400

 lonizing radiation source (e.g., X-ray irradiator) or a radiomimetic agent (e.g., bleomycin)
o Cell culture medium and supplements

e Phosphate-buffered saline (PBS)

 Fixation buffer (e.g., 4% paraformaldehyde in PBS)

e Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

e Blocking buffer (e.g., 5% BSA in PBS)

o Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody

e Secondary antibody: fluorescently labeled anti-species IgG

e DAPI for nuclear counterstaining

e Fluorescence microscope or high-content imaging system

Procedure:

e Seed cells in 96-well imaging plates and allow them to adhere overnight.
» Pre-treat the cells with a serial dilution of BAY-8400 for 1-2 hours.

e Induce DNA damage by exposing the cells to a defined dose of ionizing radiation (e.g., 2-10
Gy) or by adding a DNA-damaging agent.

 Incubate the cells for a specified time post-damage (e.g., 30-60 minutes) to allow for H2AX
phosphorylation.

o Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
e Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

» Wash with PBS and block with blocking buffer for 1 hour.
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Incubate with the primary anti-yH2AX antibody overnight at 4°C.

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at
room temperature, protected from light.

Wash with PBS and counterstain the nuclei with DAPI.
Acquire images using a fluorescence microscope or a high-content imaging system.

Quantify the number and intensity of yH2AX foci per nucleus using automated image
analysis software.

Plot the yH2AX signal against the inhibitor concentration to determine the 1C50 value.

Cellular pAKT (Ser473) Western Blot for PIBKImMTOR
Pathway Inhibition

This protocol describes the detection of phosphorylated AKT at Ser473, a downstream marker
of PI3K and mTORC2 activity.[19][20][21][22][23]

Materials:

MCF-7 or other suitable cancer cell line

BAY-8400

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-pAKT (Ser473), anti-total AKT, and a loading control (e.g., anti-p3-
actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Chemiluminescence imaging system

Procedure:

Plate cells and grow to 70-80% confluency.

Treat cells with various concentrations of BAY-8400 for a specified duration (e.g., 2 hours).

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

Scrape the cells, collect the lysate, and clarify by centrifugation.

Determine the protein concentration of the supernatant using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-pAKT (Ser473) antibody overnight at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane and detect the signal using a chemiluminescent substrate and an
imaging system.

To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT
and a loading control like B-actin.
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» Densitometry analysis can be performed to quantify the band intensities and determine the
IC50 for pAKT inhibition.

In Vivo LNCaP Xenograft Efficacy Study

This protocol outlines the in vivo evaluation of BAY-8400 in combination with a targeted
radionuclide therapy in a prostate cancer xenograft model.[1][24][25][26][27]

Materials:

e Male immunodeficient mice (e.g., SCID or nu/nu)

e LNCaP human prostate cancer cells

e Matrigel

o BAY-8400 formulation for oral gavage (e.g., in PEG/EtOH)

e PSMA-TTC BAY 2315497

¢ Vehicle and isotype controls

 Calipers for tumor measurement

e Animal housing and monitoring equipment in accordance with institutional guidelines
Procedure:

e Subcutaneously implant LNCaP cells mixed with Matrigel into the flank of the mice.
» Monitor tumor growth regularly using calipers.

e When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals into
treatment groups (n=9 per group in the cited study).

e Treatment Groups:

o Vehicle Control: Daily oral gavage.
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[e]

Isotype Control-TTC: Single intravenous injection on day 0.

o

BAY-8400 Monotherapy: Daily oral gavage.

[¢]

PSMA-TTC BAY 2315497 Monotherapy: Single intravenous injection on day 0.

o

Combination Therapy: Single intravenous injection of PSMA-TTC BAY 2315497 on day O,
followed by daily oral gavage of BAY-8400.

e Measure tumor volume and body weight 2-3 times per week.
e Monitor the animals for any signs of toxicity.

o At the end of the study (e.g., due to tumor size limits or a predefined time point), euthanize
the animals and collect tumors for pharmacodynamic analysis if required.

o Calculate the tumor growth inhibition for each treatment group, for example, by comparing
the area under the tumor growth curve (T/Carea).

Mandatory Visualizations

Ku70/80 Recruitment Phosphorylation

DNA Double-Strand Break

BAY-8400

Click to download full resolution via product page

Caption: Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of BAY-8400.
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Model Setup

LNCaP Cell Implantation
(Subcutaneous)

Tumor Growth Monitoring

Randomization of Mice
(Tumor Volume ~150 mm3)

Treatment Phase

Dosing Regimen Start (Day 0)
- BAY-8400 (Oral, Daily)
- PSMA-TTC (IV, Single Dose)

l

Tumor & Body Weight Measurement
(2-3 times/week)

Endpointl Analysis

Study Endpoint

Tumor Growth Inhibition Analysis
(T/Carea Calculation)

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo efficacy study of BAY-8400.
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Caption: Kinase selectivity profile of BAY-8400.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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